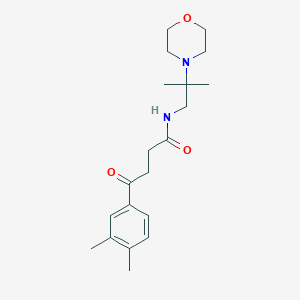
N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide, commonly known as DTT-X, is a fluorescent probe that is widely used in scientific research. It is a derivative of xanthene and contains a thiol-reactive group that allows it to be used in a variety of applications.
Applications De Recherche Scientifique
DTT-X is widely used as a fluorescent probe in scientific research. It is commonly used to detect thiol-containing proteins and peptides, as well as to study protein-protein interactions. DTT-X has also been used to study the redox state of cells and to monitor changes in intracellular pH.
Mécanisme D'action
DTT-X works by reacting with thiol-containing compounds such as cysteine and glutathione. The thiol-reactive group of DTT-X forms a covalent bond with the thiol group of the target molecule, resulting in a fluorescent signal that can be detected using a fluorescence microscope or spectrophotometer.
Biochemical and Physiological Effects:
DTT-X has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not interfere with cellular metabolism or cause toxicity at the concentrations typically used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DTT-X is its high sensitivity and specificity for thiol-containing compounds. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of DTT-X is its relatively short half-life, which limits its usefulness for long-term studies.
Orientations Futures
There are several potential future directions for the use of DTT-X in scientific research. One area of interest is the development of new derivatives of DTT-X with improved properties such as longer half-life or increased sensitivity. Another area of interest is the use of DTT-X in combination with other fluorescent probes to study complex cellular processes such as protein-protein interactions and intracellular signaling pathways. Overall, DTT-X is a valuable tool for scientific research and has the potential to contribute to a wide range of studies in the future.
Méthodes De Synthèse
The synthesis of DTT-X involves the reaction of xanthene with 2-oxiranyl methanol in the presence of a thiol-containing compound such as DTT (dithiothreitol). The resulting product is then purified using column chromatography to yield DTT-X. This synthesis method is relatively simple and yields a high purity product.
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c25-23(24(14-17-6-5-12-28-17)16-11-13-30(26,27)15-16)22-18-7-1-3-9-20(18)29-21-10-4-2-8-19(21)22/h1-4,7-10,16-17,22H,5-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGJWLVHMBQQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2CCS(=O)(=O)C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)


![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)

![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)


![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)
![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
![4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
